molecular formula C15H21FN2O B4779283 4-fluoro-N-(1-propyl-4-piperidinyl)benzamide

4-fluoro-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B4779283
M. Wt: 264.34 g/mol
InChI Key: WSSZGNSQXXNYLN-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-propyl-4-piperidinyl)benzamide, also known as 4F-POP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the μ-opioid receptor and has been studied extensively for its potential use in pain management and addiction treatment.

Mechanism of Action

4-fluoro-N-(1-propyl-4-piperidinyl)benzamide acts as a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain perception and reward pathways. It binds to the receptor and activates downstream signaling pathways, leading to the release of endogenous opioids and the inhibition of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other μ-opioid receptor agonists, including pain relief, sedation, and euphoria. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(1-propyl-4-piperidinyl)benzamide for lab experiments is its potency and selectivity for the μ-opioid receptor, which allows for precise and targeted studies of opioid signaling pathways. However, its potential for abuse and addiction may limit its use in certain experiments, and its effects on other opioid receptors and signaling pathways may also need to be taken into account.

Future Directions

There are several potential future directions for research on 4-fluoro-N-(1-propyl-4-piperidinyl)benzamide, including:
1. Further studies of its efficacy and safety in pain management and addiction treatment in clinical trials.
2. Investigation of its potential anti-inflammatory effects and applications in the treatment of inflammatory conditions.
3. Studies of its effects on other opioid receptors and signaling pathways, and its potential interactions with other drugs.
4. Development of new analogs and derivatives with improved potency, selectivity, and safety profiles.
5. Exploration of its potential applications in other areas, such as neuroprotection and neurodegenerative diseases.

Scientific Research Applications

4-fluoro-N-(1-propyl-4-piperidinyl)benzamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have potent analgesic effects in animal models, and its efficacy in treating opioid addiction has been demonstrated in preclinical studies.

properties

IUPAC Name

4-fluoro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-2-9-18-10-7-14(8-11-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSZGNSQXXNYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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